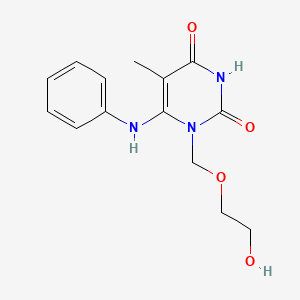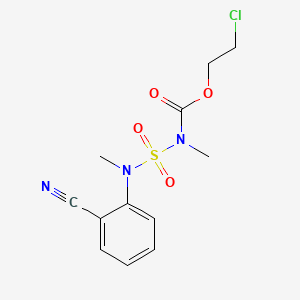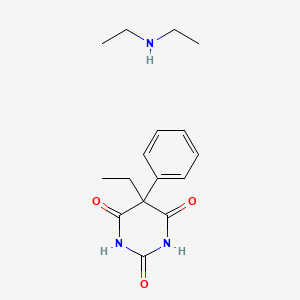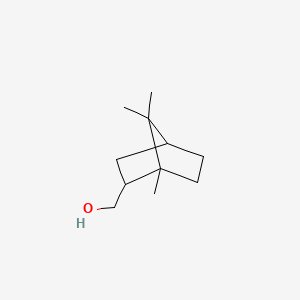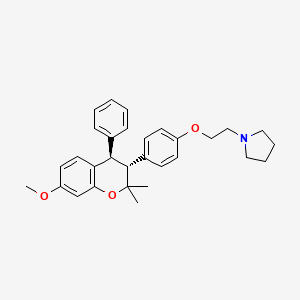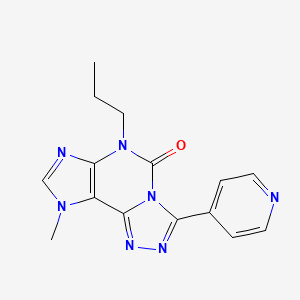
Oleyl sulfate diethylaminoethanol salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleyl sulfate diethylaminoethanol salt is a chemical compound known for its surfactant properties. It is derived from oleyl alcohol, which is a fatty alcohol, and is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleyl sulfate diethylaminoethanol salt can be synthesized through the sulfation of oleyl alcohol with sulfur trioxide, followed by neutralization with diethylaminoethanol. The reaction typically occurs in a falling film reactor where oleyl alcohol reacts with gaseous sulfur trioxide at controlled temperatures to form oleyl sulfate. This intermediate is then neutralized with diethylaminoethanol to produce the final salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfation processes. The oleyl alcohol is continuously fed into a reactor where it reacts with sulfur trioxide. The resulting oleyl sulfate is then neutralized in a separate reactor with diethylaminoethanol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oleyl sulfate diethylaminoethanol salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group back to the alcohol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Oleyl alcohol and its derivatives.
Substitution: Various substituted oleyl compounds depending on the reagents used.
Scientific Research Applications
Oleyl sulfate diethylaminoethanol salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mechanism of Action
The primary mechanism by which oleyl sulfate diethylaminoethanol salt exerts its effects is through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules and enhance their solubility in aqueous solutions. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Sodium oleyl sulfate: Similar surfactant properties but lacks the diethylaminoethanol group.
Oleyl alcohol: The precursor to oleyl sulfate diethylaminoethanol salt, used in similar applications but with different properties.
Cetyltrimethylammonium bromide: Another surfactant with different chemical structure and properties.
Uniqueness
This compound is unique due to the presence of the diethylaminoethanol group, which enhances its solubility and surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring high solubility and stability in aqueous solutions .
Properties
CAS No. |
63512-33-4 |
|---|---|
Molecular Formula |
C18H36O4S.C6H15NO C24H51NO5S |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate |
InChI |
InChI=1S/C18H36O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-7(4-2)5-6-8/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);8H,3-6H2,1-2H3/b10-9-; |
InChI Key |
IHDPKWOISNDGOV-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


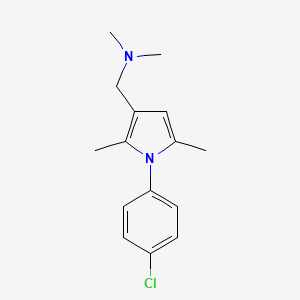
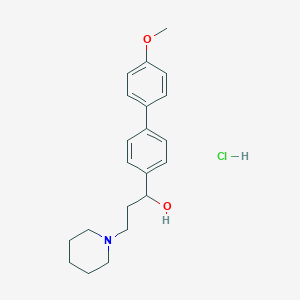
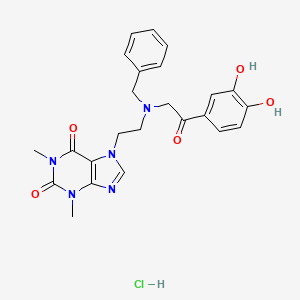
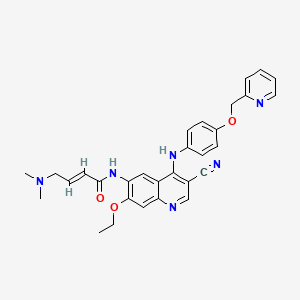
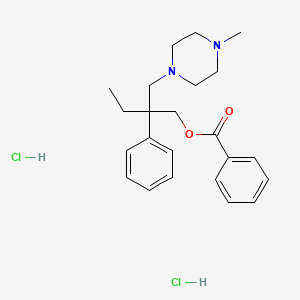
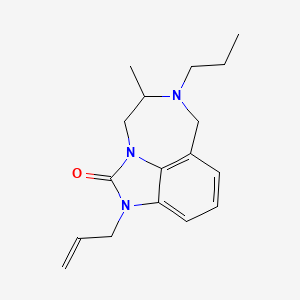
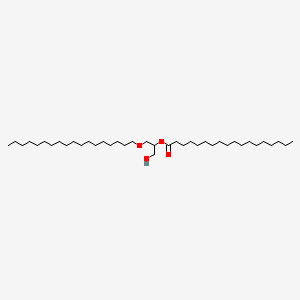
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
